molecular formula C20H14O B11848735 3h-Spiro[2-benzofuran-1,9'-fluorene] CAS No. 161-37-5

3h-Spiro[2-benzofuran-1,9'-fluorene]

Katalognummer: B11848735
CAS-Nummer: 161-37-5
Molekulargewicht: 270.3 g/mol
InChI-Schlüssel: CMIJNLJJJPBKHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3’H-Spiro[fluorene-9,1’-isobenzofuran] is an organic compound characterized by its unique spirocyclic structure. The compound consists of a fluorene moiety spiro-fused to an isobenzofuran ring, resulting in a rigid and stable molecular framework. This structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3’H-Spiro[fluorene-9,1’-isobenzofuran] typically involves the condensation of fluorene derivatives with isobenzofuran precursors. One common method includes the reaction of fluorene with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, under reflux conditions. The reaction proceeds through a Friedel-Crafts acylation mechanism, followed by cyclization to form the spirocyclic structure .

Industrial Production Methods: Industrial production of 3’H-Spiro[fluorene-9,1’-isobenzofuran] may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions: 3’H-Spiro[fluorene-9,1’-isobenzofuran] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohol derivatives.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

3’H-Spiro[fluorene-9,1’-isobenzofuran] has diverse applications in scientific research:

Wirkmechanismus

The mechanism by which 3’H-Spiro[fluorene-9,1’-isobenzofuran] exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, influencing various biochemical pathways. For instance, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

  • Spiro[fluorene-9,1’-isobenzofuran]-3’-one
  • Spiro[fluorene-9,1’-isobenzofuran]-3’-amine

Comparison: 3’H-Spiro[fluorene-9,1’-isobenzofuran] is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and stability compared to its analogs.

Eigenschaften

CAS-Nummer

161-37-5

Molekularformel

C20H14O

Molekulargewicht

270.3 g/mol

IUPAC-Name

spiro[1H-2-benzofuran-3,9'-fluorene]

InChI

InChI=1S/C20H14O/c1-4-10-17-14(7-1)13-21-20(17)18-11-5-2-8-15(18)16-9-3-6-12-19(16)20/h1-12H,13H2

InChI-Schlüssel

CMIJNLJJJPBKHX-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2C3(O1)C4=CC=CC=C4C5=CC=CC=C35

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.